

spectroscopic data of methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

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Compound of Interest

Compound Name: methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

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An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of **Methyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate**

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**. The information presented herein is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identity

Compound Name: **Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**

Molecular Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

Structure:

Figure 1: Chemical structure of **Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**, based on the analysis of closely related structures and general

principles of spectroscopic interpretation for triazole derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13-15	Broad Singlet	1H	N-H (triazole)
~3.9	Singlet	3H	O-CH ₃ (ester)
~2.5	Singlet	3H	C-CH ₃ (triazole)

Note: The chemical shift of the N-H proton can be highly variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~162	C=O (ester)
~140	C4 (triazole)
~135	C5 (triazole)
~52	O-CH ₃ (ester)
~10	C-CH ₃ (triazole)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3400	Broad	N-H stretch
~2950-3000	Medium	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1550-1620	Medium	N=N stretch, C=N stretch (triazole ring)
~1450	Medium	C-H bend (methyl)
~1200-1300	Strong	C-O stretch (ester)

Mass Spectrometry

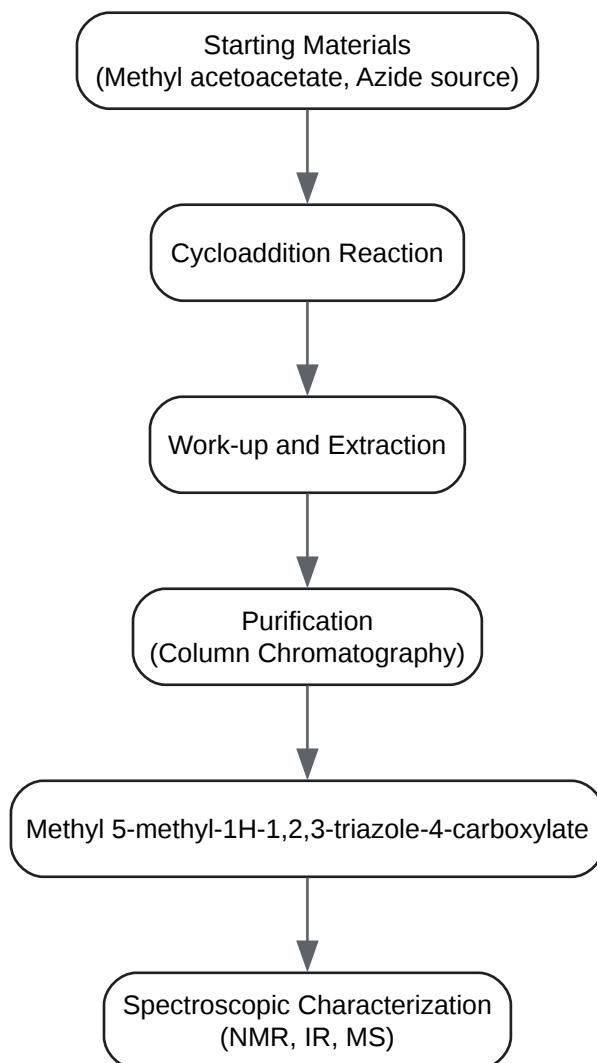
Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
141	[M] ⁺ (Molecular ion)
110	[M - OCH ₃] ⁺
82	[M - COOCH ₃] ⁺

Experimental Protocols

The synthesis of **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate** can be achieved through a multi-step process. A generalized protocol based on common synthetic routes for similar 1,2,3-triazole derivatives is provided below.

Synthesis Workflow



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Figure 2: Generalized synthetic workflow for the target molecule.

General Synthetic Procedure

A plausible route to **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate** involves the reaction of methyl acetoacetate with a suitable azide source, such as sodium azide, in the presence of a catalyst. A variation of the Huisgen cycloaddition is a common method for the formation of the triazole ring.

Materials:

- Methyl acetoacetate

- Sodium azide
- Copper(II) sulfate pentahydrate
- Sodium ascorbate
- tert-Butanol
- Water
- Dichloromethane (DCM)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

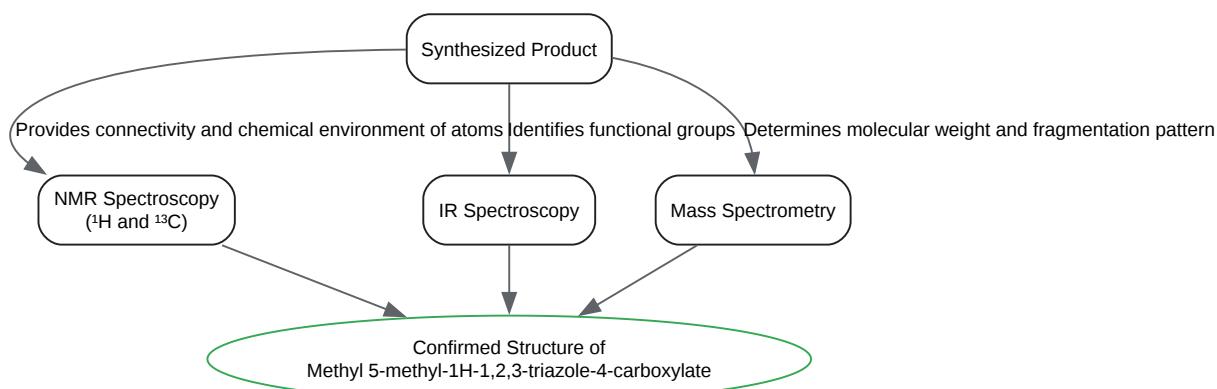
Procedure:

- To a solution of methyl acetoacetate (1 equivalent) in a mixture of tert-butanol and water (1:1), add sodium azide (1.1 equivalents).
- To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.
- Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure **methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate**.

Logical Relationship of Spectroscopic Characterization

The confirmation of the synthesized product's structure relies on a logical interplay of different spectroscopic techniques.



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